molecular formula C7H8Br2N4O B456503 1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-1H-1,2,4-triazol-5-ylamine

1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-1H-1,2,4-triazol-5-ylamine

Cat. No.: B456503
M. Wt: 323.97g/mol
InChI Key: SGDYFHQIFRHAGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-1H-1,2,4-triazol-5-ylamine is a chemical compound with the molecular formula C7H8Br2N4O and a molecular weight of 323.97262 g/mol . This compound is characterized by the presence of a dibromo-substituted cyclopropyl group attached to a triazole ring, making it a unique structure in the realm of organic chemistry.

Preparation Methods

The synthesis of 1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-1H-1,2,4-triazol-5-ylamine typically involves the reaction of 2,2-dibromo-1-methylcyclopropanecarboxylic acid with 1H-1,2,4-triazol-5-amine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-1H-1,2,4-triazol-5-ylamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-1H-1,2,4-triazol-5-ylamine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-1H-1,2,4-triazol-5-ylamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-1H-1,2,4-triazol-5-ylamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the dibromo-substituted cyclopropyl group and the triazole ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H8Br2N4O

Molecular Weight

323.97g/mol

IUPAC Name

(5-amino-1,2,4-triazol-1-yl)-(2,2-dibromo-1-methylcyclopropyl)methanone

InChI

InChI=1S/C7H8Br2N4O/c1-6(2-7(6,8)9)4(14)13-5(10)11-3-12-13/h3H,2H2,1H3,(H2,10,11,12)

InChI Key

SGDYFHQIFRHAGN-UHFFFAOYSA-N

SMILES

CC1(CC1(Br)Br)C(=O)N2C(=NC=N2)N

Canonical SMILES

CC1(CC1(Br)Br)C(=O)N2C(=NC=N2)N

Origin of Product

United States

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